molecular formula C30H50N10O10 B019357 Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine CAS No. 101020-48-8

Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine

Cat. No. B019357
M. Wt: 710.8 g/mol
InChI Key: JXHJMJNNMJQORC-UEHQSFIUSA-N
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Description

“Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine” is a peptide composed of several amino acids . It’s a type of oligopeptide, which are peptides composed of between two and twelve amino acids .


Synthesis Analysis

The synthesis of such peptides typically involves the use of aminoacyl-tRNA synthetases, which are enzymes that catalyze the charging of amino acids onto their cognate tRNAs for protein synthesis .


Molecular Structure Analysis

This peptide contains a total of 102 bonds, including 52 non-H bonds, 8 multiple bonds, 16 rotatable bonds, 8 double bonds, and 3 five-membered rings. It also includes 1 carboxylic acid (aliphatic), 3 secondary amides (aliphatic), 3 tertiary amides (aliphatic), 1 guanidine derivative, and 3 primary amines (aliphatic) .


Chemical Reactions Analysis

The chemical reactions involving this peptide are likely to be similar to those of other peptides and would involve the aminoacyl-tRNA synthetases as mentioned in the synthesis analysis .


Physical And Chemical Properties Analysis

The molecule contains a total of 100 atoms, including 50 Hydrogen atoms, 30 Carbon atoms, 10 Nitrogen atoms, and 10 Oxygen atoms. The chemical formula of Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine can therefore be written as: C30H50N10O10 .

properties

IUPAC Name

2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50N10O10/c1-16(42)23(37-24(45)17(31)6-2-10-34-30(32)33)29(50)40-13-5-9-21(40)28(49)39-12-4-8-20(39)27(48)38-11-3-7-19(38)26(47)36-18(15-41)25(46)35-14-22(43)44/h16-21,23,41-42H,2-15,31H2,1H3,(H,35,46)(H,36,47)(H,37,45)(H,43,44)(H4,32,33,34)/t16-,17+,18+,19+,20+,21+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHJMJNNMJQORC-UEHQSFIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50N10O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50143678
Record name Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

710.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine

CAS RN

101020-48-8
Record name Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101020488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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